Cas no 1153411-04-1 (4-Chloro-\u200b2-\u200b(2,\u200b6-\u200bdichlorophenyl)\u200b-\u200b6-\u200bmethyl-pyrimidine)

4-Chloro-\u200b2-\u200b(2,\u200b6-\u200bdichlorophenyl)\u200b-\u200b6-\u200bmethyl-pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine
- Pyrimidine, 4-chloro-2-(2,6-dichlorophenyl)-6-methyl-
- 4-Chloro-\u200b2-\u200b(2,\u200b6-\u200bdichlorophenyl)\u200b-\u200b6-\u200bmethyl-pyrimidine
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- Inchi: 1S/C11H7Cl3N2/c1-6-5-9(14)16-11(15-6)10-7(12)3-2-4-8(10)13/h2-5H,1H3
- InChI Key: UMIYGJNQGRBBNS-UHFFFAOYSA-N
- SMILES: C1(C2=C(Cl)C=CC=C2Cl)=NC(C)=CC(Cl)=N1
4-Chloro-\u200b2-\u200b(2,\u200b6-\u200bdichlorophenyl)\u200b-\u200b6-\u200bmethyl-pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-395604-0.1g |
4-chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine |
1153411-04-1 | 95.0% | 0.1g |
$355.0 | 2025-03-16 | |
Enamine | EN300-395604-0.25g |
4-chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine |
1153411-04-1 | 95.0% | 0.25g |
$509.0 | 2025-03-16 | |
Enamine | EN300-395604-0.05g |
4-chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine |
1153411-04-1 | 95.0% | 0.05g |
$238.0 | 2025-03-16 | |
A2B Chem LLC | AW17189-250mg |
4-chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine |
1153411-04-1 | 95% | 250mg |
$571.00 | 2024-04-20 | |
A2B Chem LLC | AW17189-50mg |
4-chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine |
1153411-04-1 | 95% | 50mg |
$286.00 | 2024-04-20 | |
A2B Chem LLC | AW17189-100mg |
4-chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine |
1153411-04-1 | 95% | 100mg |
$409.00 | 2024-04-20 | |
1PlusChem | 1P01BJET-500mg |
4-chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine |
1153411-04-1 | 95% | 500mg |
$1104.00 | 2025-03-19 | |
1PlusChem | 1P01BJET-250mg |
4-chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine |
1153411-04-1 | 95% | 250mg |
$737.00 | 2025-03-19 | |
Enamine | EN300-395604-10.0g |
4-chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine |
1153411-04-1 | 95.0% | 10.0g |
$4421.0 | 2025-03-16 | |
Chemenu | CM475699-500mg |
4-chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine |
1153411-04-1 | 95%+ | 500mg |
$815 | 2023-02-03 |
4-Chloro-\u200b2-\u200b(2,\u200b6-\u200bdichlorophenyl)\u200b-\u200b6-\u200bmethyl-pyrimidine Related Literature
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
Additional information on 4-Chloro-\u200b2-\u200b(2,\u200b6-\u200bdichlorophenyl)\u200b-\u200b6-\u200bmethyl-pyrimidine
Introduction to 4-Chloro-2-(2,6-dichlorophenyl)-6-methyl-pyrimidine (CAS No. 1153411-04-1)
4-Chloro-2-(2,6-dichlorophenyl)-6-methyl-pyrimidine, identified by its Chemical Abstracts Service (CAS) number 1153411-04-1, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic organic molecule belongs to the pyrimidine class, a structural motif widely recognized for its biological activity and synthetic utility. The compound features a chloro substituent at the 4-position of the pyrimidine ring, coupled with a 2,6-dichlorophenyl group at the 2-position and a methyl group at the 6-position. Such a structural arrangement endows it with unique electronic and steric properties, making it a valuable scaffold for medicinal chemistry investigations.
The synthesis of 4-Chloro-2-(2,6-dichlorophenyl)-6-methyl-pyrimidine typically involves multi-step organic transformations, often starting from readily available precursors such as chloropyrimidines and chlorobenzene derivatives. The introduction of multiple chlorine atoms at specific positions enhances the reactivity of the molecule, facilitating further functionalization. This reactivity is particularly useful in constructing more complex structures through cross-coupling reactions, nucleophilic substitutions, or metal-catalyzed transformations.
In recent years, pyrimidine derivatives have garnered considerable attention in drug discovery due to their broad spectrum of biological activities. The structural features of 4-Chloro-2-(2,6-dichlorophenyl)-6-methyl-pyrimidine suggest potential applications in various therapeutic areas. Notably, pyrimidine-based compounds have been explored as kinase inhibitors, DNA intercalators, and antimicrobial agents. The presence of chlorine atoms can modulate the binding affinity and selectivity of the molecule towards biological targets, making it an attractive candidate for structure-activity relationship (SAR) studies.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry. Researchers have leveraged its scaffold to develop novel analogs with enhanced pharmacological properties. For instance, modifications at the chloro or methyl positions can lead to significant changes in potency and selectivity. Furthermore, the 2,6-dichlorophenyl moiety provides a rigid aromatic system that can improve binding interactions within biological macromolecules. These attributes make 4-Chloro-2-(2,6-dichlorophenyl)-6-methyl-pyrimidine a cornerstone in the development of next-generation therapeutics.
The compound has been extensively studied in academic and industrial settings for its potential as an intermediate in drug synthesis. Its stability under various reaction conditions and compatibility with diverse synthetic methodologies further underscore its importance. In particular, its role as a precursor in constructing biologically active molecules has been well-documented in several patents and scientific literature. Researchers have utilized it to develop inhibitors targeting enzymes involved in cancer progression, inflammation, and infectious diseases.
Recent advancements in computational chemistry have also highlighted the significance of 4-Chloro-2-(2,6-dichlorophenyl)-6-methyl-pyrimidine as a virtual scaffold for drug design. Molecular modeling studies suggest that its structural features can be optimized to improve binding to specific protein targets. These studies often employ high-throughput virtual screening (HTVS) to identify promising derivatives for experimental validation. The integration of machine learning algorithms has further accelerated this process by predicting binding affinities and optimizing molecular properties.
The agrochemical sector has also shown interest in this compound due to its potential as a precursor for crop protection agents. Pyrimidine-based herbicides and fungicides are widely used in modern agriculture due to their efficacy and environmental profile. The structural complexity of 4-Chloro-2-(2,6-dichlorophenyl)-6-methyl-pyrimidine allows for the development of novel agrochemicals with improved performance characteristics. Such derivatives can offer enhanced resistance management and broader spectrum activity against pests and pathogens.
In conclusion,4-Chloro-2-(2,6-dichlorophenyl)-6-methyl-pyrimidine (CAS No. 1153411-04-1) is a multifaceted compound with significant applications in pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable tool for medicinal chemists seeking to develop innovative therapeutics. As research continues to uncover new biological targets and synthetic strategies,this molecule is poised to play an increasingly important role in drug discovery and development efforts worldwide.
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